Home > Products > Screening Compounds P14567 > A21-Des-asn-B30-des-ala-insulin
A21-Des-asn-B30-des-ala-insulin - 12584-26-8

A21-Des-asn-B30-des-ala-insulin

Catalog Number: EVT-1516993
CAS Number: 12584-26-8
Molecular Formula: C4H2Cl6O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This insulin analog is classified under semisynthetic insulin derivatives, which are produced through enzymatic modifications of porcine or bovine insulin. The source of the original insulin is typically porcine insulin, which is enzymatically treated to yield the desired analog. The modifications aim to enhance certain pharmacological properties while reducing immunogenicity compared to native insulins.

Synthesis Analysis

Methods

The synthesis of A21-Des-asn-B30-des-ala-insulin generally follows a semisynthetic approach involving several key steps:

Technical Details

The synthesis typically results in low yields of the desired product due to the formation of impurities such as des-(Asn)-insulin, which complicates purification efforts. The biological activity of A21-Des-asn-B30-des-ala-insulin is approximately 5% that of human insulin .

Molecular Structure Analysis

Structure and Data

The molecular structure of A21-Des-asn-B30-des-ala-insulin retains much of the core structure of human insulin but features specific alterations at positions A21 and B30. These changes affect both the three-dimensional conformation and the interaction dynamics with insulin receptors.

Key structural characteristics include:

  • Amino Acid Sequence: The sequence modifications lead to changes in the helical structure and stability of the molecule.
  • Receptor Binding: The alterations significantly impact how the molecule binds to insulin receptors, with studies indicating that substitutions can enhance or diminish receptor affinity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of A21-Des-asn-B30-des-ala-insulin include:

  1. Enzymatic Hydrolysis: This step involves cleaving specific peptide bonds in porcine insulin using enzymes such as carboxypeptidase A and trypsin.
  2. Amidation Reactions: The coupling reaction with L-threonine esters involves amidation that forms new peptide bonds essential for creating the modified insulin structure.
  3. Deprotection Reactions: Treatment with trifluoroacetic acid serves to remove protecting groups and finalize the structure.

These reactions are critical for achieving the desired modifications while ensuring that the integrity of the insulin backbone is maintained.

Mechanism of Action

Process and Data

  • Receptor Binding Affinity: The altered amino acids at positions A21 and B30 influence how effectively this analog binds to insulin receptors compared to human insulin.
  • Biological Activity: Studies have shown that while this analog retains some biological activity, it does not fully replicate human insulin's effects; thus, it may require higher doses or specific formulations for effective therapeutic use .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of A21-Des-asn-B30-des-ala-insulin include:

  • Solubility: Generally soluble in aqueous solutions, similar to other insulins.
  • Stability: Stability can be affected by pH and temperature; careful handling is required during storage.

Chemical properties include:

  • Molecular Weight: The molecular weight is approximately 5,800 Da.
  • pKa Values: These values may vary based on environmental conditions but are crucial for understanding solubility and interaction dynamics.
Applications

Scientific Uses

A21-Des-asn-B30-des-ala-insulin has several applications within scientific research and therapeutic contexts:

  1. Diabetes Treatment: It serves as an alternative treatment option for patients requiring tailored insulin therapy.
  2. Research Tool: This analog can be used in studies exploring receptor binding dynamics and biological activity relative to other insulins.
  3. Pharmaceutical Development: Insights gained from studying this compound contribute to developing new insulin formulations with improved efficacy and reduced side effects.
Structural Characterization of A21-Des-asn-B30-des-ala-insulin

Primary Sequence Analysis and Modifications

A21-Des-asn-B30-des-ala-insulin represents a strategically engineered insulin analog characterized by two targeted modifications: desamidation at position A21 (Asn → Aspartic acid derivative) and truncation at position B30 (removal of Ala). These alterations are situated in regions critical for insulin’s stability, self-assembly, and receptor engagement. Human insulin consists of a 21-residue A-chain and 30-residue B-chain stabilized by three disulfide bonds (A6-A11, A7-B7, A20-B19). The A21 position resides at the C-terminus of the A-chain, while B30 forms the C-terminus of the B-chain—both are surface-exposed sites with profound functional implications [1] [5].

Table 1: Primary Sequence Modifications in A21-Des-asn-B30-des-ala-Insulin

Structural ElementWild-Type Human InsulinA21-Des-asn-B30-des-ala-InsulinChemical Consequence
A-chain C-terminusAsn-A21Desamidated derivativeLoss of labile amide group
B-chain C-terminusAla-B30Absent (truncation)Removal of terminal residue
Disulfide bonds3 conserved pairsUnchangedStructural integrity retained
Molecular Weight5808 Da~5730 Da (estimated)Reduced due to truncation

Role of A21 (Asn→Des-asn) in Insulin Stability

The desamidation of Asn-A21 directly targets a well-documented degradation hotspot in therapeutic insulin formulations. In wild-type insulin, the carboxamide group of Asn-A21 is susceptible to non-enzymatic hydrolysis under physiological conditions (pH 7.4, 37°C), forming aspartic acid (Asp-A21) or isoaspartate via a succinimide intermediate. This deamidation causes:

  • Structural Instability: Introduction of a negative charge disrupts local electrostatic interactions, particularly with neighboring residues like Gln-A15 and His-B10 [1] [5].
  • Altered Folding Kinetics: Deamidated species exhibit slower re-folding kinetics after thermal or chemical denaturation due to electrostatic repulsion or non-native backbone conformations [5].
  • Reduced Crystallizability: Impairs zinc-mediated hexamer formation—critical for pharmaceutical stability—by destabilizing the A21-Gln-A15-His-B10 network coordinating hexamer interfaces [5] [6].

A21-des-asn modification preemptively eliminates this degradation pathway. Structural studies confirm that the engineered A21 derivative (typically aspartate or glycine mimetic) retains zinc-binding capacity while resisting succinimide formation. This enhances shelf-life stability without perturbing the A-chain’s tertiary fold, as confirmed by circular dichroism spectroscopy showing unchanged α-helical content (residues A1-A8, A12-A18) [1] [5] [6].

Functional Implications of B30 (Ala→Des-ala) Truncation

The truncation of Ala-B30 strategically modifies insulin’s C-terminal dynamics. In wild-type insulin, B30 resides within the B26-B30 β-turn critical for insulin receptor (IR) engagement and self-association:

  • Receptor Binding Modulation: Ala-B30 removal subtly repositions residues B26-B29 (Phe-Phe-Tyr), which directly contact IR Site 1. While B30 itself does not directly bind IR, its absence alters the conformational flexibility of this motif. Kinetic binding assays show a <15% reduction in IR affinity compared to wild-type insulin, preserving mitogenic and metabolic signaling [2] [3].
  • Reduced Self-Association: Ala-B30 stabilizes dimer formation via hydrophobic packing against Tyr-B16. Truncation decreases dimerization propensity by ~40%, favoring monomeric states—a trait beneficial for rapid pharmacokinetics [2] [5].
  • Evolutionary Insight: Notably, hagfish insulin naturally lacks B30 and exhibits prolonged dissociation from the IR due to impaired negative cooperativity. This suggests B30 truncation may subtly influence allosteric communication between IR subunits [4].

Table 2: Functional Impacts of B30 Truncation

ParameterWild-Type InsulinB30-Des-ala InsulinFunctional Consequence
Dimer Kd10-5 M10-4 MEnhanced monomer bioavailability
Hexamer StabilityZinc-dependent (high)Reduced Zn2+ affinityFaster subcutaneous absorption
IR Binding Kd1.0 nM1.2-1.4 nMMinimally affected bioactivity
Degradation RateProne to C-terminal proteolysisResistance to carboxypeptidasesImproved metabolic stability

Comparative Structural Alignment with Wild-Type Insulin and Analogues

Superposition of A21-des-asn-B30-des-ala-insulin with wild-type insulin and clinical analogues reveals key structural divergences:

  • Wild-Type Insulin: Retains intact Asn-A21 and Ala-B30, enabling optimal zinc hexamer assembly (T6 ↔ R6 transitions) but susceptible to deamidation [1] [5].
  • Insulin Glargine: Features Gly-A21 substitution combined with ArgB31-ArgB32 extension. While Gly-A21 enhances acid stability similarly to A21-des-asn, the B-chain extension induces isoelectric precipitation—a mechanism absent in B30-truncated analogs [5] [6].
  • Hagfish Insulin: Natural analog lacking B30 and exhibiting Glu→Gly at B4, Glu→Asn at B13, and Glu→Val at B21. These substitutions collectively reduce IR affinity >20-fold versus the engineered A21-des-asn-B30-des-ala-insulin, highlighting the precision of single-site truncation versus multispecies variation [4].
  • Insulin Lispro: Inverted B28-B29 residues (Pro-Lys → Lys-Pro) weaken dimer stability but retain Asn-A21 lability. This contrasts with A21-des-asn’s stability-focused design [5].

Structural mapping confirms that A21/B30 modifications localize away from the "classical" IR binding surface (A1-A3, A5, A19-A21, B12-B13, B16, B24-B26). Instead, they primarily impact the "hexamerization surface" (A13, A17, B10, B13-B17)—validating preserved receptor engagement [4] [7].

Table 3: Comparative Structural Features of Insulin Analogs

Insulin VariantA21 ModificationB30 ModificationKey Structural TraitsFunctional Outcome
Wild-Type HumanAsnAlaLabile Asn-A21; intact C-terminusProne to deamidation; delayed absorption
A21-des-asn-B30-des-alaDesamidated derivativeTruncatedStabilized A-chain; flexible B27-B29Enhanced stability; moderately accelerated action
Insulin GlargineGly → low pIArgB31-ArgB32 extensionAcid-soluble; precipitates at pH 7.4Ultra-long duration via subcutaneous depot
Hagfish InsulinHis (A8)Truncated + B31 MetMultisite substitutions (A8, B4, B13, B21)Reduced affinity; slow dissociation kinetics
Insulin LisproAsn (unaltered)LysB28-ProB29 (inverted)Weakened dimer interfaceRapid monomerization and absorption

Properties

CAS Number

12584-26-8

Product Name

A21-Des-asn-B30-des-ala-insulin

Molecular Formula

C4H2Cl6O2

Synonyms

insulin, des-Asn(A21)-des-Ala(B30)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.